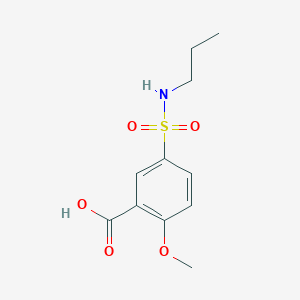

2-Methoxy-5-propylsulfamoyl-benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-5-(propylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWDIIFZRDJTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propylsulfamoyl-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzoic acid.

Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-carboxy-5-propylsulfamoyl-benzoic acid.

Reduction: Formation of 2-methoxy-5-propylamine-benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-propylsulfamoyl-benzoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propylsulfamoyl-benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Pathways: It may interfere with metabolic pathways by altering the function of key proteins and enzymes involved in these processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Methoxy-5-propylsulfamoyl-benzoic acid and related compounds:

Research Findings and Challenges

- Bioactivity : Sulfamoyl derivatives exhibit higher dopamine D2 receptor affinity than methylsulfonyl analogs, as confirmed in preclinical studies .

- Stability Issues : The free carboxylic acid group in this compound makes it prone to degradation under acidic conditions, necessitating stabilized formulations .

- Regulatory Status : Sulpiride impurities (e.g., CAS 33045-52-2) are tightly controlled under pharmacopeial standards, with limits <0.1% in final drug products .

Q & A

Q. What are the standard synthesis protocols for 2-Methoxy-5-propylsulfamoyl-benzoic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as sulfamoylation of a methoxybenzoic acid precursor. A common method includes:

- Step 1 : Reacting 2-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Step 2 : Coupling the sulfonyl chloride intermediate with propylamine to form the sulfamoyl moiety.

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .

For optimization, use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to monitor intermediates and final product purity .

Q. What analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C2, sulfamoyl at C5). Key signals include δ ~3.8 ppm (methoxy) and δ ~1.0–1.5 ppm (propyl chain) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 288.1) .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1150 cm⁻¹ (S=O stretch) .

Q. How is this compound utilized in biological studies?

It serves as a pharmacophore in drug discovery, particularly for targeting enzymes like carbonic anhydrases or sulfotransferases.

- In vitro assays : Test inhibition kinetics using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) .

- Cellular uptake : Radiolabel the compound (e.g., with ³H) to study permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Comparative studies : Replicate assays across multiple labs using standardized protocols (e.g., fixed pH, temperature).

- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with activity .

- Computational modeling : Perform molecular docking to validate target binding modes (software: AutoDock Vina) .

Q. What challenges exist in achieving regioselectivity during sulfamoylation?

The sulfamoyl group may attach to unintended positions (e.g., C4 instead of C5). Mitigation approaches:

Q. How does the compound’s stability vary under different storage conditions?

Q. What are the environmental implications of this compound’s use in research?

- Ecotoxicity : Limited data on biodegradability; preliminary Daphnia magna assays show LC50 >100 mg/L, suggesting low acute toxicity .

- Waste management : Neutralize acidic waste with sodium bicarbonate before disposal .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.